molecular formula C17H31N5O6S B12537453 L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine CAS No. 798541-02-3

L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine

Cat. No.: B12537453
CAS No.: 798541-02-3
M. Wt: 433.5 g/mol
InChI Key: NPTCHJIJIYJZCR-XGZQDADWSA-N
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Description

L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine is a peptide compound composed of four amino acids: L-isoleucine, L-glutamine, L-cysteine, and L-alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC.

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further reactions.

Industrial Production Methods

In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Various reagents, such as acyl chlorides or anhydrides, can be used for substitution reactions.

Major Products

The major products of these reactions include modified peptides with altered functional groups or disulfide-linked dimers.

Scientific Research Applications

L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery and as a scaffold for developing peptide-based drugs.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-valine
  • L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-phenylalanine
  • L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-tyrosine

Uniqueness

L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of cysteine allows for the formation of disulfide bonds, contributing to the peptide’s stability and potential for forming complex structures.

Properties

CAS No.

798541-02-3

Molecular Formula

C17H31N5O6S

Molecular Weight

433.5 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C17H31N5O6S/c1-4-8(2)13(19)16(26)21-10(5-6-12(18)23)14(24)22-11(7-29)15(25)20-9(3)17(27)28/h8-11,13,29H,4-7,19H2,1-3H3,(H2,18,23)(H,20,25)(H,21,26)(H,22,24)(H,27,28)/t8-,9-,10-,11-,13-/m0/s1

InChI Key

NPTCHJIJIYJZCR-XGZQDADWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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